molecular formula C26H24N4OS B2674020 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)butanamide CAS No. 688792-91-8

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)butanamide

Cat. No. B2674020
CAS RN: 688792-91-8
M. Wt: 440.57
InChI Key: LISBMJDKWVFUCN-UHFFFAOYSA-N
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Description

The compound is a derivative of benzimidazoquinazolin, which is a type of organic compound. These compounds are often studied for their potential applications in various fields, including medicine and materials science .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds such as carbamoylated benzimidazoquinolinones have been synthesized using 2-arylbenzoimidazoles and oxamic acids . Another synthesis method involves a metal-free oxidative radical methylation/arylation of 2-arylbenzoimidazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound aren’t available. The properties of similar compounds would depend on their specific structures and substituents .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of benzimidazo[1,2-c]quinazolin-6-yl derivatives, including methods and structural elucidations, provides a foundation for understanding the chemical properties and potential applications of such compounds. The synthesis of benzimidazo[1,2-c]quinazolin-6-amines and related structures through copper-catalyzed C–N coupling and cyclization demonstrates the versatility of these compounds in chemical synthesis (Dao et al., 2017). Additionally, crystal structure analysis of benzimidazole derivatives, such as 2-(5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-6-ethoxyphenol, contributes to the understanding of their molecular configuration and potential interaction with biological targets (Tai et al., 2019).

Biological Applications and Antitumor Activity

The exploration of antitumor activities of benzimidazo[1,2-c]quinazolin-6-yl derivatives is a significant area of research. Studies on novel 3-benzyl-4(3H)quinazolinone analogues, for instance, have shown promising broad spectrum antitumor activity, indicating the potential of these compounds in cancer therapy (Al-Suwaidan et al., 2016). Moreover, molecular docking studies and synthesis of novel quinazolinone derivatives with substituted benzimidazole have been conducted to evaluate their cytotoxic activities, further highlighting the compounds' applicability in developing anticancer agents (Taherian et al., 2019).

Antimicrobial Activity

Investigations into the antimicrobial properties of benzimidazo[1,2-c]quinazolin-6-yl derivatives also reveal their potential as novel antimicrobial agents. The synthesis and evaluation of mono and bis-6-arylbenzimidazo[1,2-c]quinazolines, for example, have shown notable antibacterial and antifungal activities, underscoring the therapeutic possibilities of these compounds beyond their antitumor potential (Rohini et al., 2009).

properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-ethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4OS/c1-3-17-13-15-18(16-14-17)27-25(31)23(4-2)32-26-29-20-10-6-5-9-19(20)24-28-21-11-7-8-12-22(21)30(24)26/h5-16,23H,3-4H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISBMJDKWVFUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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